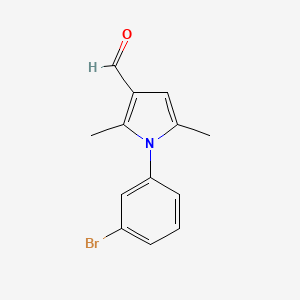

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZIVDXKFJSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396662 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812642-64-1 | |

| Record name | 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This guide provides a comprehensive technical overview for the synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. This document outlines a validated two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Introduction and Strategic Overview

Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the core structure of numerous pharmaceuticals, natural products, and functional materials. The target molecule, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, incorporates a reactive aldehyde group and a bromine-substituted phenyl ring, making it a versatile intermediate for further chemical elaboration, such as cross-coupling reactions and the synthesis of more complex molecular architectures.

The synthetic strategy employed here is a robust and logical sequence of two classic named reactions:

-

Paal-Knorr Pyrrole Synthesis: This initial step constructs the core pyrrole ring by condensing a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-bromoaniline). This reaction is known for its efficiency and reliability in forming N-aryl pyrroles.[1][2][3]

-

Vilsmeier-Haack Formylation: The subsequent step introduces the carbaldehyde group onto the electron-rich pyrrole ring. This is achieved through an electrophilic aromatic substitution using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]

The overall synthetic workflow is depicted below:

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Hexanedione | 114.14 | 1.14 g | 10 mmol |

| 3-Bromoaniline | 172.03 | 1.72 g | 10 mmol |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and 3-bromoaniline (1.72 g, 10 mmol).

-

Add glacial acetic acid (20 mL) to the flask. Acetic acid acts as both the solvent and the acid catalyst. [1]3. Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Dry the purified product under vacuum to yield 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole as a solid.

Part 2: Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The second and final step involves the formylation of the synthesized pyrrole intermediate using the Vilsmeier-Haack reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. [5][6]The key steps are:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. [4]2. Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | 264.14 | 2.64 g | 10 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL (1.83 g) | 12 mmol |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole (2.64 g, 10 mmol) in anhydrous N,N-dimethylformamide (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. The Vilsmeier reagent will form in situ.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate as eluent).

-

Dry the purified 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde should be confirmed using standard analytical techniques. Expected spectroscopic data, based on analogous structures, are provided below. [7][8][9]

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm. - A singlet for the C4-H of the pyrrole ring around δ 6.5-7.0 ppm. - Signals for the aromatic protons of the 3-bromophenyl group in the range of δ 7.2-7.8 ppm. - Two singlets for the two methyl groups (C2-CH₃ and C5-CH₃) around δ 2.1-2.5 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (CHO) around δ 185-195 ppm. - Signals for the pyrrole ring carbons. - Signals for the aromatic carbons of the 3-bromophenyl group, including the carbon attached to bromine. - Signals for the two methyl carbons. |

| IR (Infrared Spectroscopy) | - A strong C=O stretching vibration for the aldehyde group around 1660-1690 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups. - C-Br stretching vibration. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₃H₁₂BrNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

-

3-Bromoaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle in a well-ventilated area.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and reliable synthetic route for the preparation of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The two-step process, utilizing the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, is an efficient method for accessing this valuable chemical intermediate. The provided protocols and characterization guidelines will be of significant value to researchers in the fields of organic synthesis, drug discovery, and materials science.

References

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Supporting Information. [Link]

-

Organic Chemistry Research. Regular Article. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. acgpubs.org [acgpubs.org]

- 8. rsc.org [rsc.org]

- 9. orgchemres.org [orgchemres.org]

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde properties

An In-depth Technical Guide to 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and pharmaceuticals, including chlorophyll, heme, and vitamin B12.[1] This core structure imparts unique electronic properties and serves as a versatile scaffold for chemical modification.[2]

The title compound features several key functional groups that contribute to its utility:

-

A pyrrole core , known for its diverse biological activities.[1][2]

-

A 3-bromophenyl substituent at the N1 position, which provides a reactive handle for further elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries.

-

Two methyl groups at positions C2 and C5, which enhance the electron-donating nature of the pyrrole ring.

-

A carbaldehyde (formyl) group at the C3 position, a versatile functional group that can be readily converted into a wide range of other functionalities, making it a valuable synthetic intermediate.[3]

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in drug development.

Synthesis and Mechanistic Insight

The synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is typically accomplished via a two-step sequence. This process begins with the formation of the N-aryl pyrrole core, followed by the introduction of the aldehyde functionality.

Caption: Overall synthetic workflow.

Step 1: Paal-Knorr Pyrrole Synthesis

The initial step involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-bromoaniline). This classic reaction, known as the Paal-Knorr synthesis, is a highly effective method for preparing substituted pyrroles.[4][5][6] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]

Mechanism: The mechanism, investigated in detail by V. Amarnath, involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[5][6][7]

-

Nucleophilic Attack: The amine nitrogen of 3-bromoaniline attacks one of the protonated carbonyl carbons of hexane-2,5-dione.

-

Hemiaminal Formation: This attack forms a hemiaminal intermediate.

-

Cyclization: The nitrogen then attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[6] This intramolecular cyclization is the rate-determining step.[4][7]

-

Dehydration: A two-fold dehydration of the cyclic intermediate occurs, leading to the formation of the stable, aromatic pyrrole ring.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Step 2: Vilsmeier-Haack Formylation

Once the 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole intermediate is formed, the carbaldehyde group is introduced at the C3 position using the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The pyrrole ring, being electron-rich, is an excellent substrate for this transformation.

Mechanism: The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is then attacked by the electron-rich pyrrole ring.[11][12]

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, a substituted chloroiminium ion.[9][12]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the pyrrole ring attacks the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the ring.

-

Aromatization and Hydrolysis: The resulting intermediate eliminates a proton to restore aromaticity. Subsequent hydrolysis during aqueous workup converts the iminium salt moiety into the final aldehyde product.[10]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Physicochemical Properties

The key physicochemical properties of the title compound are summarized below. Data for the isomeric 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is included for comparison where available.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | - |

| CAS Number | 812642-64-1 | [13] |

| Molecular Formula | C₁₃H₁₂BrNO | [14] |

| Molecular Weight | 278.15 g/mol | [14] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | 117-119 °C (for 4-bromo isomer) | [14] |

| XLogP3 | 3.669 (for 4-bromo isomer) | [14] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted, for 4-bromo isomer) | [14] |

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis of the title compound.

Protocol 1: Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

-

Objective: To synthesize the pyrrole core via Paal-Knorr condensation.

-

Rationale: Acetic acid is used as a weakly acidic catalyst to accelerate the condensation and cyclization steps while minimizing side reactions.[5] The reflux condition provides the necessary thermal energy to overcome the activation barrier for the rate-determining cyclization step. The workup is designed to remove the acid catalyst and unreacted starting materials.

-

Methodology:

-

To a round-bottom flask, add hexane-2,5-dione (1.0 eq), 3-bromoaniline (1.05 eq), and glacial acetic acid (5-10 volumes).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain the pure 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole.

-

Protocol 2: Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

-

Objective: To introduce the formyl group via Vilsmeier-Haack reaction.

-

Rationale: The reaction is performed at 0 °C initially to control the exothermic formation of the Vilsmeier reagent. Bringing the reaction to room temperature provides sufficient energy for the electrophilic substitution to proceed. The aqueous sodium acetate workup hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction mixture.[9]

-

Methodology:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous DMF (2 volumes) dropwise to the cold Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by adding a cold aqueous solution of sodium acetate.[9]

-

Stir the mixture for 30 minutes, then extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the title compound.

-

Applications in Drug Discovery and Materials Science

The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][15] 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a particularly valuable building block for several reasons:

-

Multi-Target Ligand Design: The complexity of diseases like Alzheimer's has spurred the development of multi-target agents.[16] The pyrrole core, combined with the ability to functionalize both the bromophenyl ring and the aldehyde group, allows for the creation of hybrid molecules designed to interact with multiple biological targets simultaneously.[16]

-

Scaffold for Kinase and Enzyme Inhibitors: Pyrrole-based structures are prominent pharmacophores in the design of enzyme inhibitors.[16] For example, related structures have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[17]

-

Versatile Synthetic Intermediate: The aldehyde group can be readily transformed into oximes, hydrazones, Schiff bases, or reduced to an alcohol or amine, providing access to a vast chemical space. The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups. This dual functionality makes the molecule an ideal platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically designed heterocyclic compound whose synthesis is rooted in fundamental and reliable organic reactions. Its structural features—an electron-rich aromatic core, a versatile aldehyde handle, and a site for cross-coupling—make it an exceptionally valuable intermediate for researchers in drug discovery and materials science. The robust synthetic pathway and the potential for extensive chemical diversification position this molecule as a key building block for the development of novel therapeutics and advanced functional materials.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Slideshare. Vilsmeier haack rxn. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

PubChem. 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde. [Link]

-

PubMed. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. [Link]

-

Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

-

ChemistryViews. One-Pot Synthesis of Pyrrole Derivatives. [Link]

- Google Patents. PROCESS FOR PRODUCING PYRROLE COMPOUND - EP 2402313 B1.

-

The Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

Brieflands. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

NIH. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

-

ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

- Google Patents. Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

北京欣恒研科技有限公司. 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]

- Google P

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Vilsmeier haack rxn | PPTX [slideshare.net]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. 1-(3-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE | 812642-64-1 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. brieflands.com [brieflands.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific rationale for the interpretation of its spectroscopic signature. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrrole-based compounds in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of new therapeutic agents. The title compound, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, incorporates several key structural features: a substituted aromatic ring, a decorated pyrrole core, and a reactive aldehyde functionality. The bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, making this molecule an attractive intermediate for the synthesis of more complex derivatives.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, drawing upon established principles of spectroscopy and comparative data from structurally related molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| Aldehyde-H | 9.7 - 9.9 | Singlet (s) | - | The aldehyde proton in 3-formylpyrroles typically resonates in this downfield region due to the electron-withdrawing nature of the carbonyl group and the aromaticity of the pyrrole ring. Similar compounds show this proton at ~9.7 ppm. |

| Pyrrole-H4 | 6.8 - 7.0 | Singlet (s) | - | The lone proton on the pyrrole ring is expected to appear as a singlet in this region. |

| Bromophenyl-H2' | 7.5 - 7.7 | Triplet (t) | ~1.8 | This proton is ortho to the bromine and meta to the pyrrole ring, appearing as a small triplet due to coupling with H4' and H6'. |

| Bromophenyl-H4' | 7.3 - 7.5 | Multiplet (m) | - | This proton will be part of a complex multiplet due to coupling with the adjacent protons. |

| Bromophenyl-H5' | 7.4 - 7.6 | Triplet (t) | ~8.0 | This proton is expected to be a triplet due to coupling with H4' and H6'. |

| Bromophenyl-H6' | 7.2 - 7.4 | Multiplet (m) | - | This proton will appear as a multiplet due to coupling with neighboring protons. |

| Methyl-C2 | 2.4 - 2.6 | Singlet (s) | - | The methyl group at the C2 position of the pyrrole ring. |

| Methyl-C5 | 2.2 - 2.4 | Singlet (s) | - | The methyl group at the C5 position of the pyrrole ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Aldehyde C=O | 185 - 187 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| Pyrrole C2 | 138 - 140 | The carbon atom of the pyrrole ring attached to the methyl group and adjacent to the nitrogen. |

| Pyrrole C3 | 125 - 127 | The carbon atom of the pyrrole ring bearing the aldehyde group. |

| Pyrrole C4 | 108 - 110 | The carbon atom of the pyrrole ring with the lone proton. |

| Pyrrole C5 | 130 - 132 | The carbon atom of the pyrrole ring attached to the methyl group. |

| Bromophenyl C1' | 139 - 141 | The ipso-carbon of the phenyl ring attached to the pyrrole nitrogen. |

| Bromophenyl C2' | 129 - 131 | |

| Bromophenyl C3' (C-Br) | 122 - 124 | The carbon atom directly bonded to the bromine atom. |

| Bromophenyl C4' | 130 - 132 | |

| Bromophenyl C5' | 127 - 129 | |

| Bromophenyl C6' | 125 - 127 | |

| Methyl-C2 | 13 - 15 | |

| Methyl-C5 | 11 - 13 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Aldehyde) | 1660 - 1680 | Strong | Stretching |

| C-H (Aromatic) | 3050 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2920 - 2980 | Medium | Stretching |

| C=C (Aromatic/Pyrrole) | 1450 - 1600 | Medium-Strong | Stretching |

| C-N | 1300 - 1350 | Medium | Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 291/293 | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio). |

| [M-CHO]⁺ | 262/264 | Loss of the formyl group. |

| [M-Br]⁺ | 212 | Loss of the bromine atom. |

Experimental Protocols: A Field-Proven Approach

The synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, the precursor to the target aldehyde, is most reliably achieved via the Paal-Knorr synthesis. This classic condensation reaction offers a straightforward and efficient route to N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] The subsequent formylation can be accomplished using a Vilsmeier-Haack reaction.

Workflow for the Synthesis and Characterization

Caption: Synthetic and analytical workflow.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexane-2,5-dione (1 equivalent) and 3-bromoaniline (1 equivalent).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent. The acid also serves as a catalyst for the condensation reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using acidic conditions is to protonate one of the carbonyl groups of the diketone, facilitating the nucleophilic attack by the amine.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphoryl chloride (POCl₃) dropwise with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.

-

Electrophilic Substitution: Dissolve the purified 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole from Part A in DMF and add it dropwise to the prepared Vilsmeier reagent at low temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours, or gently heat to drive the reaction to completion. The electron-rich pyrrole ring undergoes electrophilic substitution, preferentially at the C3 position.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then hydrolyze the intermediate iminium salt by adding an aqueous solution of sodium acetate or sodium hydroxide until the solution is basic.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Spectroscopic Analysis Protocol

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.

-

The key diagnostic peak to observe is the strong carbonyl stretch of the aldehyde.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

-

Rationale Behind Experimental Choices and Self-Validating Systems

The choice of the Paal-Knorr synthesis is based on its reliability and high yields for the preparation of N-substituted pyrroles from readily available starting materials. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.

Each step in the protocol is designed to be self-validating. For instance, the successful synthesis of the pyrrole precursor in Part A can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The spectroscopic data obtained at each stage serves as a crucial checkpoint. The presence of the characteristic aldehyde peak in the IR and ¹H NMR spectra of the final product confirms the success of the formylation step. The isotopic pattern in the mass spectrum provides definitive evidence for the presence of the bromine atom.

Mechanistic Insights

Caption: Key mechanistic steps of the synthesis.

The Paal-Knorr reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the Vilsmeier reagent) which acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrrole.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. By combining predicted spectroscopic data with established synthetic protocols and mechanistic insights, this document serves as a practical resource for researchers in the field. The detailed analysis and rationale provided herein are intended to facilitate the unambiguous identification and further utilization of this promising heterocyclic compound in various scientific endeavors.

References

-

Kumar, I., Mir, N. A., Ramaraju, P., Singh, D., Gupta, V. K., & Rajnikant. (2014). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Advances, 4(63), 33359-33363. [Link]

-

Moreno-Suárez, D., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 79(9), 472-479. [Link]

-

Subba Rao, N. V., Sudarsana Rao, K., & Ratnam, C. V. (1970). Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 72(4), 159-164. [Link]

-

Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully substituted pyrroles. ARKIVOC, 2000(3), 382-392. [Link]

Sources

stability of bromophenyl pyrrole derivatives

An In-Depth Technical Guide to the Stability of Bromophenyl Pyrrole Derivatives for Drug Development

Introduction

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of a bromophenyl moiety to this scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[1] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its stability.

This technical guide provides a comprehensive framework for assessing the . It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the multifaceted nature of stability—encompassing chemical, thermal, photo, and metabolic degradation—and detail the analytical methodologies required to characterize degradation pathways and products. By integrating field-proven insights with rigorous scientific principles, this guide aims to empower scientists to design more robust molecules, optimize formulations, and accelerate the development of novel therapeutics.

The Chemical Landscape: Factors Governing Stability

The stability of a bromophenyl pyrrole derivative is not an intrinsic constant but a dynamic property influenced by its structure and environment. The electron-rich pyrrole ring is inherently susceptible to oxidation, while its reactivity towards electrophilic substitution is well-documented.[4][5] The stability of the entire molecule is a composite of the pyrrole core, the bromophenyl group, the linkage between them, and any additional functional groups.

Key Influencing Factors:

-

Substitution Pattern: The positions of the bromo- and phenyl- groups on the pyrrole ring dictate the electronic distribution and steric hindrance, affecting susceptibility to chemical attack.

-

Functional Groups: The presence of labile moieties, such as esters, hydrazones, or amides, can introduce specific degradation pathways, particularly hydrolysis.[6][7]

-

N-Substitution: Substitution on the pyrrole nitrogen can protect the ring from certain degradation reactions and is a common strategy to enhance stability.[8] An N-sulfonyl derivative, for example, has been shown to be a robust and stable crystalline compound.[8]

-

Environmental Conditions: External factors like pH, temperature, light, and the presence of oxidative agents are the primary drivers of degradation.[9]

Caption: Core structure and key factors influencing stability.

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is an essential process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[10] The goal is not to determine shelf-life but to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods.[11][12] These studies provide a foundational understanding of a molecule's intrinsic stability.[10]

The following workflow outlines a comprehensive approach to forced degradation studies, compliant with the principles of the International Conference on Harmonization (ICH) guidelines.[9]

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are generalized starting points. The concentration of the stressor and the duration of exposure should be adjusted to achieve a target degradation of 5-20%. This level of degradation is ideal as it is sufficient to produce and detect primary degradants without being so excessive that it leads to complex secondary degradation, which can obscure the initial pathways.

Protocol 2.1: Acid and Base-Catalyzed Hydrolysis

-

Causality: This test simulates the potential degradation in acidic environments like the stomach or from acidic excipients, and in alkaline environments that might be encountered in certain formulations or physiological conditions. Pyrrole derivatives with ester or amide functionalities are particularly susceptible.[7]

-

Reagents:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Purified Water

-

-

Methodology:

-

Prepare a stock solution of the bromophenyl pyrrole derivative at ~1 mg/mL in ACN.

-

For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

-

For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

-

Prepare a control sample by diluting the stock solution with a 50:50 mixture of ACN/water.

-

Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[7]

-

At each time point, withdraw an aliquot, neutralize it (add an equivalent amount of base for the acid sample, and acid for the base sample), and dilute with mobile phase for HPLC analysis.

-

Protocol 2.2: Oxidative Degradation

-

Causality: This test assesses the molecule's susceptibility to oxidation, a common degradation pathway. The electron-rich pyrrole ring can be a target for oxidative attack.

-

Reagents:

-

3% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (ACN)

-

-

Methodology:

-

Prepare a stock solution of the derivative at ~1 mg/mL in ACN.

-

Dilute the stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

-

Protocol 2.3: Photostability Testing

-

Causality: Assesses degradation due to light exposure, which is critical for determining packaging and storage requirements. Pyrrole systems can be photolabile.[9]

-

Reagents & Equipment:

-

Photostability chamber with controlled light source (ICH Q1B option 2: UV-A and visible light).

-

Quartz cuvettes or other UV-transparent containers.

-

-

Methodology:

-

Prepare solutions of the derivative (~0.1 mg/mL) and place them in the photostability chamber.

-

Prepare a "dark" control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

-

Analyze the samples by HPLC at appropriate time intervals.

-

Analytical Characterization of Stability

A robust analytical strategy is paramount for stability assessment. The cornerstone is a stability-indicating analytical method, typically RP-HPLC, which can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.[13]

Protocol 3.1: Development of a Stability-Indicating RP-HPLC Method

-

Causality: The goal is to achieve chromatographic resolution between the parent compound and all potential degradation products generated during stress testing. This ensures that any decrease in the parent peak area is accurately accounted for by the formation of new peaks, allowing for mass balance calculations.

-

System & Conditions (Example): [6][7]

-

Chromatographic System: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV/Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A time-programmed gradient from a lower to a higher percentage of ACN is typically used to elute both the relatively polar degradants and the more lipophilic parent compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Selected based on the UV spectrum of the parent compound (e.g., 225 nm).

-

Column Temperature: 37°C.

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity (using stressed samples), linearity, accuracy, precision, and robustness.[7]

Table 1: Analytical Techniques for Stability Assessment

| Technique | Application in Stability Studies | Key Information Provided |

| RP-HPLC-UV/DAD | Primary quantitative method for forced degradation and long-term stability studies. | Purity of the API, percentage of degradation, quantification of known and unknown impurities.[6][13] |

| LC-MS/MS | Identification and structural elucidation of unknown degradation products. | Molecular weight and fragmentation patterns of degradants, enabling pathway elucidation.[9] |

| TG/DSC | Assessment of thermal stability and phase transitions. | Decomposition temperature (Td), melting point (Tm), and heat flow changes upon heating.[14][15] |

| Py-GC/MS | Identification of volatile products formed during thermal decomposition. | Provides insight into the pyrolysis mechanism and the fragments the molecule breaks into at high temperatures.[16][17] |

| NMR/IR Spectroscopy | Structural confirmation of isolated degradation products. | Detailed structural information to confirm the identity of degradants proposed by MS data.[13] |

Stability Profiles and Degradation Pathways

Studies on various pyrrole derivatives reveal common stability liabilities that are likely applicable to bromophenyl pyrrole structures.

-

Hydrolytic Degradation: Many pyrrole derivatives are highly susceptible to degradation in strong alkaline and acidic media, while remaining relatively stable in neutral conditions (pH 6.8-7.4).[7][9] For derivatives containing an ester, a primary degradation pathway is the hydrolysis of the ester bond to form the corresponding carboxylic acid.

Caption: Typical hydrolytic pathway for an ester derivative.

-

Thermal Stability: The thermal stability of pyrrole derivatives can be quite high, with some showing no significant weight loss below 250-300°C.[18] The substitution pattern significantly influences this property. For example, studies have shown that certain N-substituted pyrrole esters possess good thermal stability.[15][17]

-

Photostability: Photodegradation can be a significant issue, often leading to complex degradation profiles. The mechanism can involve the breaking of the pyrrole ring itself or reactions involving substituents.[9] The presence of a chromophore like the bromophenyl group can increase susceptibility to photodegradation.

-

Metabolic Stability: In drug development, metabolic lability is a major hurdle. For pyrrole-containing compounds, metabolic pathways can involve oxidation of the pyrrole ring or the phenyl ring, or modification of substituents.[19] Balancing high potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including metabolic stability, is a key challenge in lead optimization.[19]

Implications for Drug Development and Formulation

The data gathered from these stability studies are not merely academic; they are critical for making informed decisions throughout the drug development process.

-

Formulation: Knowledge of pH-dependent stability is crucial for developing liquid formulations. If a compound is unstable in acidic conditions, an enteric coating may be required for oral dosage forms. Understanding oxidative liability informs the need for antioxidants in the formulation.

-

Packaging and Storage: Compounds identified as photolabile require light-resistant packaging (e.g., amber vials or bottles).[9] Thermally labile compounds will have stringent storage temperature requirements (e.g., refrigeration).

-

Shelf-Life Determination: The stability-indicating method developed through forced degradation is used in long-term and accelerated stability studies to establish the product's shelf-life and recommended storage conditions.

Conclusion

The is a complex but manageable aspect of their development as therapeutic agents. A systematic approach, beginning with forced degradation studies, allows for a comprehensive understanding of a molecule's intrinsic vulnerabilities. By employing a suite of robust analytical techniques like stability-indicating HPLC and LC-MS, researchers can identify degradation products, elucidate pathways, and build a detailed stability profile. This knowledge is indispensable, guiding the selection of stable drug candidates, the design of appropriate formulations, and the establishment of correct storage and handling procedures, ultimately ensuring the safety, efficacy, and quality of the final medicinal product.

References

- Ivanova, G., & Zlatkov, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.

-

Fan, W., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. [Link]

-

Zlatkov, A., & Ivanova, G. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

-

Fan, W., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. ResearchGate. [Link]

-

Lee, S. H., et al. (2024). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

-

Fan, W., et al. (2023). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ResearchGate. [Link]

-

Fan, W., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. [Link]

-

Viira, B., et al. (2017). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. [Link]

-

Sroka, W., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Chen, J., et al. (2006). 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Robust Derivative of 2-Bromopyrrole. ResearchGate. [Link]

-

Corina, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

-

Shinde, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

-

da Silva, L. C., et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

-

User "orthocresol". (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

-

Rasmussen, C. H. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Klick, S., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

Kumar, V., & Kumar, S. (2019). Stability Indicating Forced Degradation Studies. RJPT. [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Colegate, S. M., & Edgar, J. A. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmainfo.in [pharmainfo.in]

- 11. biopharminternational.com [biopharminternational.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Substituted Bromophenyl Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromophenyl pyrroles represent a versatile class of heterocyclic compounds with tunable electronic and photophysical properties, positioning them as key players in the development of advanced organic materials.[1] Their utility spans from fluorescent probes in bioimaging to photosensitizers in photodynamic therapy (PDT).[2][3][4][5][6][7] This guide delves into the core principles governing the photophysical behavior of these molecules, offering a Senior Application Scientist's perspective on their synthesis, characterization, and the profound influence of bromine substitution. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Allure of the Pyrrole Scaffold

Heterocyclic scaffolds are a cornerstone in the design of functional organic materials due to their adaptable electronic structures.[1] Among these, the pyrrole ring, a five-membered aromatic heterocycle, serves as an excellent electron-rich core.[8] When functionalized with aryl groups, such as a bromophenyl moiety, the resulting π-conjugated system exhibits fascinating photophysical properties. These properties are not static; they can be meticulously tuned by altering the position and number of bromine substituents, as well as the nature of other groups on the pyrrole or phenyl rings. This tunability is paramount for applications in drug development, where precise control over a molecule's interaction with light is critical for both diagnostics and therapeutics.[9][10]

Synthetic Strategies: Building the Molecular Architecture

The journey into understanding the photophysical properties of substituted bromophenyl pyrroles begins with their synthesis. The choice of synthetic route is not merely a matter of convenience; it dictates the accessible substitution patterns and, consequently, the final photophysical characteristics. A common and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

For instance, the synthesis of 1-(4-bromophenyl)-2,3,4,5-tetraphenylpyrrole can be achieved by reacting tetraphenyl-1,4-dicarbonyl with 4-bromoaniline. This "one-pot" reaction is often efficient, but purification can be challenging. An alternative is a multi-step approach that allows for more precise control over the introduction of substituents. For example, functionalizing a pre-formed pyrrole core via bromination followed by cross-coupling reactions offers a modular approach to a diverse library of compounds.[11]

Causality in Synthesis: The decision to employ a one-pot versus a multi-step synthesis often hinges on the desired complexity of the final molecule. For simple, symmetric structures, a one-pot synthesis may be sufficient. However, for creating a series of derivatives with varying substitution patterns to systematically study their structure-property relationships, a more controlled, multi-step approach is superior. This allows for the targeted placement of bromine atoms and other functional groups, enabling a deeper understanding of their influence on the molecule's electronic landscape.

The Photophysical Landscape: Absorption and Emission

The interaction of substituted bromophenyl pyrroles with light is governed by their electronic structure. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λabs), is highly dependent on the extent of π-conjugation and the electronic nature of the substituents.

Following excitation, the molecule can relax back to the ground state through several pathways, including the emission of a photon (fluorescence). The wavelength of maximum emission (λem) is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the geometric and electronic changes the molecule undergoes in the excited state.

| Compound Type | Typical λabs (nm) | Typical λem (nm) | Stokes Shift (nm) | Solvent |

| Phenyl-substituted pyrrole | 350-400 | 420-480 | 70-80 | Dichloromethane |

| Bromophenyl-substituted pyrrole | 360-410 | 430-500 | 70-90 | Dichloromethane |

| Nitro-substituted bromophenyl pyrrole | 380-450 | 480-550 | 100-120 | Dichloromethane |

Table 1: Representative Photophysical Data for Substituted Phenyl Pyrroles. The introduction of a bromine atom often leads to a slight red-shift in both absorption and emission spectra. The presence of strong electron-withdrawing groups, such as a nitro group, can significantly red-shift the spectra and increase the Stokes shift due to enhanced intramolecular charge transfer (ICT) character in the excited state.[12]

The Heavy-Atom Effect: Bromine's Defining Role

The presence of bromine, a "heavy atom," has a profound and often dominant influence on the photophysical properties of these pyrrole derivatives.[13][14] This is primarily due to the heavy-atom effect , which enhances spin-orbit coupling.[13][14]

dot

Caption: The Jablonski diagram illustrating the heavy-atom effect of bromine.

This enhanced spin-orbit coupling facilitates intersystem crossing (ISC) , a non-radiative transition from the singlet excited state (S₁) to the triplet excited state (T₁).[13][15][16] As a consequence, the following key photophysical parameters are affected:

-

Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed.[17][18] The enhanced ISC provides a competing non-radiative decay pathway, which often leads to a decrease in the fluorescence quantum yield (fluorescence quenching).[14][19][20][21] However, in some systems, particularly those exhibiting aggregation-induced emission, the opposite effect, an "anti-heavy-atom effect," has been observed where the presence of halogens can enhance fluorescence.[22]

-

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited singlet state before returning to the ground state. A faster rate of ISC will shorten the fluorescence lifetime.

-

Triplet State Population: The enhanced ISC leads to a more efficient population of the triplet state. This is a critical feature for applications such as photodynamic therapy (PDT), where the excited triplet state of the photosensitizer transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen.[2][6][10][23]

The number and position of bromine atoms can fine-tune the rate of intersystem crossing.[16] Increasing the number of bromine atoms generally leads to a more pronounced heavy-atom effect, resulting in higher ISC rates and triplet quantum yields.[16]

Experimental Protocols: A Self-Validating Approach

To ensure the accuracy and reproducibility of photophysical data, it is crucial to follow well-defined and self-validating experimental protocols.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of the compound.

Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the spectral region of interest. Dichloromethane or acetonitrile are common choices.

-

Concentration Series: Prepare a series of solutions of the compound with known concentrations, typically in the range of 10⁻⁶ to 10⁻⁵ M.

-

Spectrophotometer Setup: Use a dual-beam spectrophotometer. Use a cuvette filled with the pure solvent as a reference.

-

Data Acquisition: Record the absorbance spectra for each concentration. The absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Data Analysis: Plot absorbance at λmax versus concentration. According to the Beer-Lambert law, this plot should be linear. The slope of the line is the molar extinction coefficient (ε). A linear plot validates the data and indicates that the compound does not aggregate at these concentrations.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Protocol:

-

Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, which serves as a validation of the sample's purity.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) relative to a known standard.[17][18][24][25][26]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with the sample. For blue-emitting pyrroles, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

-

Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (IX / IST) * (ηX² / ηST²)

where ΦST is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.

-

Self-Validation: Repeat the measurement with at least one other standard to ensure the consistency of the results.

dot

Caption: Workflow for relative fluorescence quantum yield determination.

Computational Insights: Complementing Experiment

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable tools for understanding the electronic structure and photophysical properties of substituted bromophenyl pyrroles.[27][28][29][30][31][32] These methods can be used to:

-

Predict Molecular Geometries: Optimize the ground and excited state geometries.

-

Calculate Electronic Properties: Determine HOMO and LUMO energy levels, which correlate with redox potentials and absorption spectra.[29]

-

Simulate Absorption and Emission Spectra: Predict λabs and λem, providing a theoretical basis for experimental observations.[28]

-

Investigate Excited State Character: Analyze the nature of the excited states (e.g., locally excited vs. charge transfer).[29]

Trustworthiness through Synergy: The true power of computational modeling lies in its synergy with experimental data. When theoretical predictions align with experimental observations, it provides a deeper and more trustworthy understanding of the underlying photophysical processes. Discrepancies between theory and experiment can point to unaccounted for factors, such as solvent effects or aggregation, prompting further investigation.

Applications in Drug Development and Beyond

The tunable photophysical properties of substituted bromophenyl pyrroles make them highly attractive for a range of applications:

-

Fluorescent Probes: Their sensitivity to the local environment (e.g., polarity, viscosity) can be exploited to design fluorescent probes for bioimaging and sensing applications.[3][4][7][33] For example, probes can be designed to "turn on" their fluorescence upon binding to a specific biological target.[4]

-

Photodynamic Therapy (PDT): The ability to efficiently generate triplet states makes them promising photosensitizers for PDT.[2][6][10] Upon light activation, these molecules can produce singlet oxygen, which is highly cytotoxic to cancer cells.[2] Brominated porphyrin derivatives, which contain pyrrole subunits, have shown significant promise in this area.[2]

-

Organic Electronics: The electron-rich nature of the pyrrole core, combined with the tunability afforded by substitution, makes these compounds interesting candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[8]

Conclusion: A Bright Future for Bromophenyl Pyrroles

Substituted bromophenyl pyrroles are more than just a collection of atoms; they are a versatile platform for manipulating light-matter interactions at the molecular level. By understanding the interplay between their chemical structure and photophysical properties, particularly the profound influence of the heavy-atom effect, researchers can rationally design and synthesize novel molecules with tailored functions. The combination of rigorous experimental protocols and insightful computational modeling will continue to unlock the full potential of these fascinating compounds, paving the way for advancements in medicine, materials science, and beyond.

References

-

Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. ResearchGate. Available at: [Link].

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Available at: [Link].

-

Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. National Institutes of Health. Available at: [Link].

-

Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. ResearchGate. Available at: [Link].

-

Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

-

Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. RSC Publishing. Available at: [Link].

-

Intersystem crossing. Wikipedia. Available at: [Link].

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link].

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available at: [Link].

-

DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. Available at: [Link].

-

Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. Available at: [Link].

-

Switchable Intersystem Crossing (sISC) in Organic Dyes: Unlocking Dynamic Photonic Properties. Wiley Online Library. Available at: [Link].

-

N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Nature. Available at: [Link].

-

UV−vis absorption spectra of pyrrole before and after polymerization by... ResearchGate. Available at: [Link].

-

Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. PubMed. Available at: [Link].

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link].

-

Intramolecular heavy-atom effect in the photophysics of organic molecules. ResearchGate. Available at: [Link].

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate. Available at: [Link].

-

Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. ACS Publications. Available at: [Link].

-

The synthesis of BN-embedded tetraphenes and their photophysical properties. PubMed. Available at: [Link].

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. Available at: [Link].

-

2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies. PubMed. Available at: [Link].

-

3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline: X-ray and density functional theory (DFT) studies. PubMed. Available at: [Link].

-

Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. RSC Publishing. Available at: [Link].

-

Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy. Northwestern Polytechnical University. Available at: [Link].

-

Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles. Nature Communications. Available at: [Link].

-

Advances in organic fluorescent probes for bromide ions, hypobromous acid and related eosinophil peroxidase-A review. PubMed. Available at: [Link].

-

Emerging applications of porphyrins in photomedicine. Frontiers. Available at: [Link].

-

1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. National Institutes of Health. Available at: [Link].

-

Photophysical properties and photodynamic activity in vivo of some tetrapyrroles. PubMed. Available at: [Link].

-

Fundamental Studies to Emerging Applications of Pyrrole- BF2 (BOPHY) Fluorophores. The Royal Society of Chemistry. Available at: [Link].

-

Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. ACS Publications. Available at: [Link].

-

Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. Available at: [Link].

-

Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. Available at: [Link].

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Ulakbim. Available at: [Link].

-

Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. PMC. Available at: [Link].

-

Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue. PubMed Central. Available at: [Link].

-

Pyrrole-based photosensitizers for photodynamic therapy — a Thomas Dougherty award (for excellence in PDT) paper. ResearchGate. Available at: [Link].

-

Design and synthesis of ionic tetraphenylbuta-1,3-diene derivatives: photophysical properties and their suitability in biological environments. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link].

-

Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. Available at: [Link].

-

Unlocking the Potential of the Heavy Atom Effect in Metal Clusters. Asia Research News. Available at: [Link].

-

Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. Available at: [Link].

-

Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. Available at: [Link].

-